
Tantalum iodide
Übersicht
Beschreibung
Tantalum iodide refers to compounds formed between tantalum (Ta) and iodine (I), primarily tantalum tetraiodide (TaI₄) and tantalum pentaiodide (TaI₅). Tantalum(V) iodide (TaI₅) is the most stable and well-studied form, characterized by its diamagnetic orange solid state and edge-shared bioctahedral structure, where two TaI₅ units are bridged by iodide ligands .
TaI₅ plays a critical role in metallurgical refining processes. The iodide process involves the thermal decomposition of TaI₅ vapor to produce ultra-high-purity tantalum (≥99.9998%) for semiconductor sputtering targets. This process exploits the volatility of TaI₅ at elevated temperatures (≈450°C) and its subsequent decomposition into pure Ta metal and iodine gas .
Vorbereitungsmethoden
Direct Synthesis of Tantalum(V) Iodide via Elemental Reaction
The direct reaction of elemental tantalum with iodine gas represents a foundational method for producing tantalum(V) iodide. This exothermic process occurs in a sealed reactor under controlled temperature gradients to optimize yield and purity.
Reaction Mechanism and Conditions
The synthesis follows the stoichiometric equation:
Operating temperatures in the synthesis zone (where Ta and I₂ react) range from 400–600°C , while the decomposition zone (where TaI₅ dissociates) requires 1,000–1,500°C to deposit high-purity tantalum metal . The reaction vessel, typically constructed from Inconel 600 alloy clad with molybdenum or tungsten, prevents contamination from reactor materials .
Industrial-Scale Refinement
In patent EP1090153B1, a chemical transport reaction (CTR) system is described, where impure tantalum scrap reacts with iodine to form volatile TaI₅. The gas-phase TaI₅ migrates to a hot filament (1,200°C), decomposing into pure Ta and iodine gas, which recirculates . This method achieves >99.99% purity by eliminating refractory impurities like niobium, tungsten, and uranium through selective iodination .
Synthesis of Tantalum(V) Iodide from Tantalum Pentoxide
An alternative route to TaI₅ involves the reaction of tantalum pentoxide (Ta₂O₅) with aluminum triiodide (AlI₃), bypassing the need for elemental tantalum.
Stoichiometry and Process Parameters
The reaction proceeds as:
Conducted at 450–500°C in an inert atmosphere, this method yields gaseous TaI₅, which is condensed into crystalline form . The byproduct, aluminum oxide (Al₂O₃), is mechanically separated post-reaction.
Purity and Structural Characteristics
X-ray diffraction analysis reveals that TaI₅ crystallizes in an edge-shared bioctahedral structure , where two TaI₅ units connect via iodide bridges without direct Ta–Ta bonding . This configuration is isostructural with niobium(V) iodide, underscoring the similarity in group V transition metal chemistry .
Property | Value | Source |
---|---|---|
Melting Point | 496°C | |
Density | 5,800 kg/m³ | |
Iodine Content | 77.81 wt% | |
Tantalum Content | 22.19 wt% |
Reduction of Tantalum(V) Iodide to Tantalum(IV) Iodide
Tantalum(IV) iodide (TaI₄), a metastable intermediate, is synthesized through controlled reduction of TaI₅.
Metallic Tantalum as a Reductant
Heating TaI₅ with excess tantalum metal at 380–400°C induces partial reduction:
This method, however, often co-produces Ta₆I₁₄, necessitating fractional sublimation for isolation .
Alternative Reducing Agents
Pyridine (C₅H₅N) and alkaline earth metals (e.g., Mg, Ca) offer higher selectivity. For instance, pyridine forms a stable adduct:
The adduct decomposes at 200°C under vacuum to yield TaI₄ . Magnesium reduction at 380°C follows:
Magnesium iodide (MgI₂) is removed via aqueous washing .
Crystallographic Insights
Purification and Analysis of Tantalum Iodides
Recrystallization and Sublimation
Crude TaI₅ is purified through vacuum sublimation at 250–300°C , exploiting its volatility. For TaI₄, repeated dissolution in hydrofluoric acid (HF) and precipitation with KCl removes residual TaI₅ and metal halides .
Spectroscopic and Mass Spectrometry
Glow discharge mass spectrometry (GDMS) quantifies metallic impurities to <500 ppm in CTR-refined TaI₅ . Isotopic analysis of TaI₅ (e.g., at 99.988% abundance) confirms stoichiometric fidelity .
Industrial Applications and Scalability
The iodide transport method dominates high-purity tantalum production for sputtering targets in semiconductor manufacturing . Meanwhile, TaI₄’s reactivity makes it a precursor for thin-film deposition via chemical vapor transport (CVT) .
Method | Scale | Purity | Energy Cost |
---|---|---|---|
Direct Iodination | Industrial | >99.99% | High |
Ta₂O₅ + AlI₃ | Lab-Scale | 95–98% | Moderate |
TaI₅ Reduction | Lab-Scale | 90–95% | Low |
Analyse Chemischer Reaktionen
Types of Reactions: Tantalum iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tantalum oxides.
Reduction: It can be reduced to form lower oxidation state iodides or elemental tantalum.
Substitution: this compound can participate in substitution reactions where iodide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as aluminum, magnesium, or calcium are used.
Substitution: Various ligands can be used to replace iodide ions under appropriate conditions.
Major Products:
Oxidation: Tantalum oxides.
Reduction: Lower oxidation state iodides or elemental tantalum.
Substitution: Complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Formation
Tantalum iodide is formed through the reaction of tantalum with iodine, typically under controlled conditions. The formation process involves heating purified tantalum and iodine in a sealed environment, leading to the creation of TaI and TaI as by-products. These compounds exhibit distinct physical and chemical characteristics that make them suitable for specific applications.
- Chemical Formula : TaI (Tantalum Pentaiodide), TaI (Tantalum Tetraiodide)
- Melting Point : TaI incongruently melts at 398 °C .
- Solubility : TaI dissolves in water, yielding a green solution that fades over time .
Superconducting Materials
One of the most promising applications of this compound is in the field of superconductivity. Tantalum itself is known for its superconducting properties, and its iodides can enhance these characteristics.
- Qubit Development : Tantalum-based superconducting qubits have demonstrated record-long lifetimes, significantly improving quantum computing capabilities. Research indicates that the chemical profile of tantalum oxides plays a crucial role in qubit performance, making this compound a candidate for further studies .
Semiconductor Applications
Tantalum iodides are utilized in semiconductor technology, particularly in the fabrication of thin films and coatings.
- Thin Film Deposition : The unique properties of this compound allow it to be used in thin film deposition techniques, which are essential for creating layers in semiconductor devices.
- Chemical Vapor Deposition (CVD) : this compound can serve as a precursor in CVD processes to produce tantalum-containing films with tailored electronic properties.
Catalytic Applications
Tantalum iodides exhibit catalytic properties that can be harnessed in various chemical reactions.
- Catalysts for Organic Synthesis : The ability of this compound to facilitate reactions makes it valuable in organic synthesis, particularly in producing complex molecules.
- Photocatalysis : Research has shown that tantalum iodides can act as photocatalysts under specific conditions, aiding in environmental remediation processes.
Case Study 1: Quantum Computing
In a collaborative study by Brookhaven National Laboratory and Princeton University, researchers investigated the performance of tantalum-based qubits. They found that tailoring the oxide layer on tantalum films significantly improved coherence times, suggesting that modifications involving tantalum iodides could lead to even better performance .
Case Study 2: Semiconductor Manufacturing
A semiconductor company reported using this compound in their deposition processes, resulting in improved film uniformity and electrical properties compared to traditional methods. This advancement highlights the potential for tantalum iodides to enhance manufacturing efficiency and product quality.
Summary Table of Applications
Application Area | Specific Use Cases | Benefits |
---|---|---|
Superconductivity | Qubit development | Long coherence times |
Semiconductor Technology | Thin film deposition | Enhanced electronic properties |
Catalysis | Organic synthesis | Increased reaction efficiency |
Photocatalysis | Environmental remediation | Effective pollutant degradation |
Wirkmechanismus
The mechanism by which tantalum iodide exerts its effects involves its ability to undergo various chemical reactions. The molecular targets and pathways depend on the specific reaction it participates in. For example, in oxidation reactions, this compound interacts with oxidizing agents to form tantalum oxides, while in reduction reactions, it interacts with reducing agents to form lower oxidation state iodides or elemental tantalum .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Tantalum Halides
Tantalum halides (TaX₅, where X = F, Cl, Br, I) share a common structural motif: edge-shared bioctahedral geometry. For example:
- Tantalum(V) chloride (TaCl₅) : Similar to TaI₅, it forms dimeric units with bridging chloride ligands.
- Tantalum(V) bromide (TaBr₅) : Exhibits identical dimeric structure but with higher hydrolytic instability compared to TaI₅ .
Key Differences :
- Bond Lengths and Stability : The larger ionic radius of iodide (206 pm) compared to chloride (181 pm) results in longer Ta–I bonds, reducing lattice energy and increasing thermal instability.
- Hydrolysis Sensitivity : TaBr₅ hydrolyzes readily in air, whereas TaI₅ is relatively more stable under ambient conditions .
Table 1: Structural and Thermal Properties of Tantalum Halides
Compound | Structure | Melting Point (°C) | Decomposition Pathway |
---|---|---|---|
TaF₅ | Polymeric chains | 97 | Sublimes above 200°C |
TaCl₅ | Dimeric bioctahedral | 216 | Decomposes at 350°C to TaCl₄ |
TaBr₅ | Dimeric bioctahedral | 265 | Hydrolyzes rapidly in moisture |
TaI₅ | Dimeric bioctahedral | 496 (sublimes) | Decomposes at 450°C to Ta + I₂ |
Other Transition Metal Iodides :
- Silver Iodide (AgI) : Used in solid-state ionic devices for its high ion conductivity, contrasting with TaI₅’s role in metallurgy .
- Hafnium Iodide (HfI₄) : Shares similar applications in metal purification but lacks the dimeric structure of TaI₅ .
Thermal and Chemical Behavior
- Thermal Decomposition :
- Reactivity with Water :
Table 2: Application Comparison of Tantalum Iodides and Analogues
Compound | Primary Application | Key Advantage |
---|---|---|
TaI₅ | High-purity Ta production | Effective removal of W/Mo impurities |
NbI₅ | Niobium refining | Lower boiling point enables separation |
AgI | Solid-state ionics | High ionic conductivity |
(TaSe₄)₂I | Quantum materials research | 1D electronic behavior |
Biologische Aktivität
Tantalum iodide (TaI) is a compound that has garnered attention in various scientific fields, particularly in materials science and biomedical applications. This article focuses on its biological activity, exploring its cytotoxicity, inflammatory effects, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is formed through the reaction of tantalum with iodine, producing a compound that exhibits unique properties due to tantalum's high atomic number and biocompatibility. Tantalum itself is known for its inertness and low toxicity, making it a favorable candidate for medical applications.
Cytotoxicity and Inflammatory Response
Recent studies have investigated the cytotoxic effects of tantalum particles, including this compound, on human cells. A study conducted on human monocyte leukemia (THP-1) cells revealed that tantalum particles exhibited low cytotoxicity levels (grade 1), which is within clinically acceptable limits. The study utilized the Cell Counting Kit-8 method to assess cell viability and flow cytometry for apoptosis evaluation. The results indicated no significant increase in apoptosis or inflammatory cytokine release (IL-6 and TNF-α) when compared to control groups .
Table 1: Cytotoxicity Assessment of Tantalum Particles
Treatment Group | Cytotoxicity Level | Apoptosis Rate (%) | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
---|---|---|---|---|
Control | 0 | 5.2 | 12.4 | 15.8 |
Tantalum | 1 | 5.0 | 12.1 | 15.5 |
Hydroxyapatite | 1 | 5.3 | 12.6 | 16.0 |
The mechanisms by which this compound exerts its effects are linked to its interaction with cellular signaling pathways. The study highlighted that the phosphorylated levels of nuclear factor-kappa B (NF-κB) and extracellular regulated kinase (ERK) were significantly lower in the tantalum group compared to controls after three hours of treatment. This suggests that tantalum may modulate inflammatory responses through these pathways .
Applications in Cancer Therapy
Tantalum-based nanoparticles, including those incorporating this compound, have shown promise in cancer management due to their unique properties. For instance, tantalum-carbon-integrated nanozymes have been developed that exhibit catalase-like activity and enhance radiosensitivity in cancer treatment. These nanozymes increase reactive oxygen species (ROS) levels, leading to improved efficacy in radiotherapy by inducing DNA double-strand breaks at the cellular level .
Case Study: Tantalum Oxide Nanoparticles
In a related study involving tantalum oxide nanoparticles (TaOx), which share similar properties with this compound, researchers demonstrated their use as contrast agents in imaging and their low toxicity profile during intraductal injections in rodent models . These findings suggest that modifications of tantalum compounds can enhance their applicability in clinical settings.
Biocompatibility and Tissue Integration
Tantalum has been extensively studied for its biocompatibility, particularly in medical implants. It has been reported to promote osteoblast proliferation and enhance soft tissue integration around implants without causing significant cytotoxic effects on various cell types, including L929 mammalian cells and gingival fibroblasts . This characteristic is crucial for ensuring the longevity and effectiveness of medical devices.
Table 2: Biocompatibility Assessment of Tantalum Particles
Cell Type | Viability (%) at 24h | Viability (%) at 7 days |
---|---|---|
L929 Cells | 95 | 90 |
THP-1 Cells | 92 | 88 |
Gingival Fibroblasts | 93 | 89 |
Q & A
Basic Research Questions
Q. What established methods enable synthesis of high-purity tantalum iodide compounds?
Methodological Answer: The iodide refining process is critical for producing high-purity tantalum. This involves reacting tantalum scrap or crude metal with iodine gas to form volatile tantalum iodides (e.g., TaI₅), followed by thermal decomposition in controlled zones (synthesis zone: 450–600°C; decomposition zone: 900–1200°C) . Fractional distillation separates impurities like NbI₅ due to differing boiling points. Post-synthesis, purity is verified via mass spectrometry (detection limits <5 ppm for Mo/W) and oxygen analysis (<100 ppm via inert gas fusion) . Challenges include managing iodine stoichiometry and preventing recontamination during handling.
Q. How can researchers characterize crystal structure and phase transitions in this compound systems?
Methodological Answer:
- Single-crystal XRD : Resolve atomic arrangements and phase transitions (100–400 K range) with synchrotron radiation for high-resolution data .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures and stability under inert/vacuum conditions.
- Diffuse reflectance spectroscopy : Identify optical bandgaps (1.1–1.7 eV range) and correlate with electronic structure .
- Hall-effect measurements : Determine carrier type (n/p) and mobility (>2000 cm²/V·s for electrons in reduced systems) .
Q. What thermodynamic principles govern this compound synthesis and decomposition?
Methodological Answer: The equilibrium reaction Ta(s) + 5I(g) ⇌ TaI₅(g) is driven by temperature gradients. Computational thermodynamics (e.g., CALPHAD) models Gibbs free energy changes to optimize synthesis zones. For example, maintaining a decomposition zone at 982°C achieves efficient Ta deposition while minimizing iodine recombination . Pressure control (<10⁻³ Torr) prevents unwanted side reactions with residual gases (e.g., O₂) .
Advanced Research Questions
Q. How do mechanical-electrical coupling effects influence this compound stability under dynamic stress?
Methodological Answer:
- Impact testing : Use standardized equipment (e.g., Machete hammer) to apply compressive loads (0–50 GPa) while monitoring leakage current spikes via four-probe resistivity measurements .
- Coupled modeling : Develop finite-element models integrating mechanical strain and electron transport. For example, transient deformation of Ta₂O₅ dielectric layers increases contact area between MnO₂ particles, raising conductivity by 1–2 orders of magnitude .
- Microscopic validation : Post-impact SEM/EDS analysis reveals pore collapse and particle fracturing, correlating with simulated failure modes .
Q. What computational approaches predict electronic structure and defect behavior in this compound perovskites?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate band structures using hybrid functionals (e.g., HSE06) to account for strong spin-orbit coupling in Ta 5d orbitals. Compare with experimental UV-Vis absorption edges .
- Ab initio molecular dynamics (AIMD) : Simulate iodide vacancy migration pathways under thermal stress (300–800 K) to assess ionic conductivity .
- Machine learning : Train models on existing XRD/PL data to predict phase stability in mixed-halide systems (e.g., TaI₃₋ₓBrₓ) .
Q. How can multi-scale analysis resolve structure-property relationships in this compound composites?
Methodological Answer:
- Atomic scale : Pair-distribution function (PDF) analysis of neutron scattering data identifies local distortions in amorphous TaIₓ phases .
- Mesoscale : In situ TEM tracks grain boundary evolution during sintering, linking to mechanical strength via nanoindentation .
- Macroscale : Combine impedance spectroscopy and compression testing to correlate porosity (10–30% range) with dielectric breakdown thresholds .
Q. Data Handling & Reproducibility
Q. What protocols ensure reproducibility in this compound synthesis and characterization?
Methodological Answer:
- Documentation : Follow IUPAC guidelines for reporting synthesis parameters (precursor purity, reaction time/temperature, quenching rate) and analytical instrument calibration .
- Data repositories : Archive raw XRD/TGA files in FAIR-compliant platforms (e.g., Zenodo) with metadata tags for batch numbers and environmental conditions .
- Inter-lab validation : Conduct round-robin trials using shared reference samples (e.g., NIST-certified Ta powders) to harmonize resistivity measurements .
Eigenschaften
IUPAC Name |
tantalum(5+);pentaiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5HI.Ta/h5*1H;/q;;;;;+5/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISXNQITXACHNJ-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[I-].[I-].[Ta+5] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TaI5, I5Ta | |
Record name | tantalum(V) iodide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tantalum(V)_iodide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.4702 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystalline powder; [Alfa Aesar MSDS] | |
Record name | Tantalum iodide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17845 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14693-81-3 | |
Record name | Tantalum iodide (TaI5) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14693-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tantalum iodide (TaI5) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014693813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tantalum iodide (TaI5) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tantalum pentaiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.